![molecular formula C11H7ClN4 B2540744 7-(4-Chlorphenyl)[1,2,4]triazolo[1,5-a]pyrimidin CAS No. 160290-42-6](/img/structure/B2540744.png)
7-(4-Chlorphenyl)[1,2,4]triazolo[1,5-a]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring, with a 4-chlorophenyl group attached at the 7-position. This compound is of significant interest due to its potential pharmacological and biological activities, making it a valuable target in medicinal chemistry and pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Pharmaceutical Research: It is used in the development of new drugs targeting various diseases, including cardiovascular disorders and type 2 diabetes.
Agriculture: The compound and its derivatives are evaluated as antimicrobial agents in agricultural applications.
Wirkmechanismus
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
It’s known that triazolopyrimidines can interact with their targets in a selective manner . For instance, they can bind to specific sites in the cardiovascular system .
Biochemical Pathways
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to influence various pathways related to their targets, such as the jak-stat signaling pathway . The downstream effects of these pathways can include changes in cell growth, differentiation, and immune response .
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to have various biological activities, including anticancer, antimicrobial, anti-tubercular, and others . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Biochemische Analyse
Biochemical Properties
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This interaction suggests that 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine may play a role in regulating cell proliferation and growth .
Cellular Effects
In terms of cellular effects, 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is thought to involve binding interactions with biomolecules, such as CDK2 . By inhibiting CDK2, the compound may induce changes in gene expression and affect cellular processes such as cell cycle progression .
Temporal Effects in Laboratory Settings
Given its potential as a CDK2 inhibitor, it is plausible that the compound’s effects on cellular function may change over time, depending on factors such as its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its potential role as a CDK2 inhibitor, it may interact with enzymes or cofactors involved in cell cycle regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction typically occurs in dry toluene at 140°C .
Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst. This method allows for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines under mild conditions, resulting in yields ranging from 40% to 96% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and catalysis by Schiff base complexes on magnetite nanoparticles suggests potential scalability for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 4-chlorophenyl group.
Cyclization Reactions: The triazole and pyrimidine rings can undergo cyclization reactions to form fused heterocyclic systems
Common Reagents and Conditions
Microwave Irradiation: Used for catalyst-free synthesis involving enaminonitriles and benzohydrazides.
Schiff Base Zinc (II) Complex: Used as a catalyst for reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, which can exhibit different biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure and used as a CDK2 inhibitor for cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with potential anticancer activity.
Uniqueness
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct biological activities and pharmacological properties .
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-3-1-8(2-4-9)10-5-6-13-11-14-7-15-16(10)11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJZXJFZHSVISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC=NN23)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
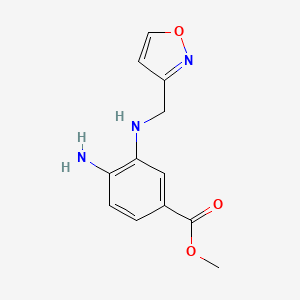
![N-ethyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2540664.png)
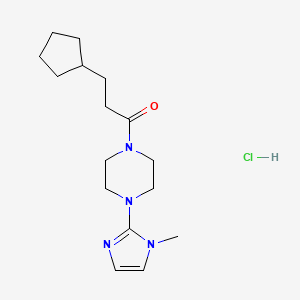
![5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-carboxamide](/img/structure/B2540667.png)
![(E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2540668.png)
![(E)-4-(Dimethylamino)-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2540669.png)
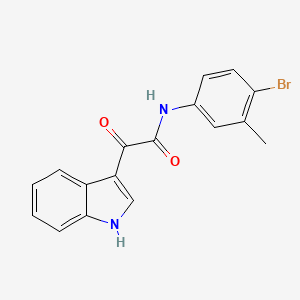
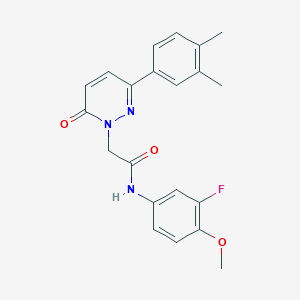
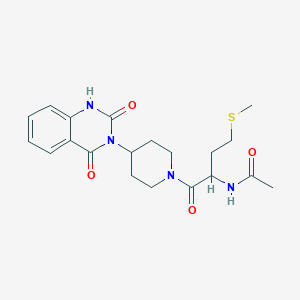
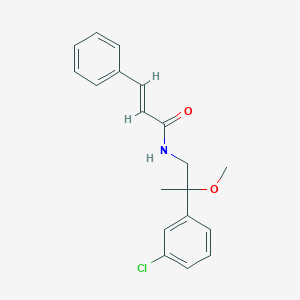
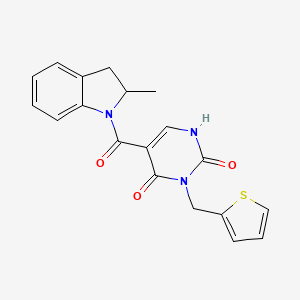

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2540680.png)
![1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540684.png)
